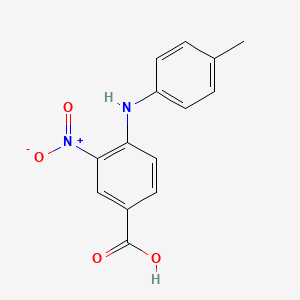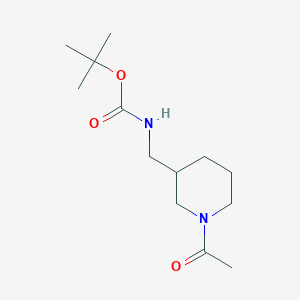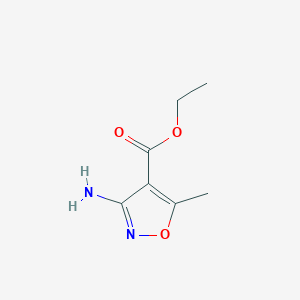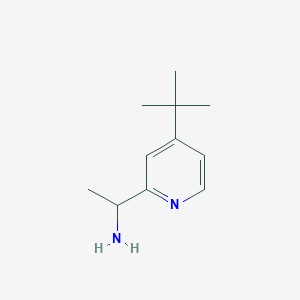![molecular formula C13H11N3O B2551466 5-甲基-2-苯基-[1,3]噁唑并[5,4-b]吡啶-6-胺 CAS No. 2034156-85-7](/img/structure/B2551466.png)
5-甲基-2-苯基-[1,3]噁唑并[5,4-b]吡啶-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further research. In
科学研究应用
- 该化合物的物理光学性质使其适合用作荧光探针或标记。 它在电磁波谱的近紫外和可见光区域发出荧光,量子产率高达0.52,允许在生物系统中进行灵敏的检测 .
- 作为一种发光分子,它可用于荧光显微镜来观察生物过程。 与较大的基于蛋白质的标记不同,像这种化合物这样的分子可以用于标记,而不会显着影响细胞行为 .
- 该化合物与天然氨基酸的缀合物对药物设计很感兴趣。 通过掺入天然氨基酸片段,研究人员可以创造出具有改善的生物利用度和选择性的潜在生物活性物质 .
- 该化合物已被用作酶联免疫吸附测定中的发光染料。 它的发射特性允许在生物样品中对特定靶标进行灵敏检测 .
- 研究人员利用类似的化合物合成更复杂的杂环体系。 这些衍生物可能除了发光特性之外还有应用,例如在药物发现中 .
荧光探针和标记
生物成像
拟肽和药物设计
酶联免疫吸附测定
杂环合成
光稳定标记
总之,“5-甲基-2-苯基-[1,3]噁唑并[5,4-b]吡啶-6-胺”由于其发光特性和与生物系统的兼容性,在生物成像、药物设计和其他应用中具有潜力。 研究人员继续探索其在不同科学背景下的潜力 .
生化分析
Biochemical Properties
5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, it has been found to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways. The interactions of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine with these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Cellular Effects
The effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine has been reported to modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to the active sites of certain enzymes, either inhibiting or enhancing their catalytic activity. Additionally, 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine can interact with transcription factors, influencing their ability to regulate gene expression. These interactions are mediated by specific binding motifs and structural complementarity between the compound and its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular resilience and promoting tissue repair. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to detrimental as the dosage increases. These findings underscore the importance of dose optimization for achieving desired outcomes while minimizing adverse effects .
Metabolic Pathways
5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites may undergo further conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The involvement of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine in these metabolic pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine within tissues is also determined by its affinity for different cellular compartments and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is essential for its precise biological effects .
属性
IUPAC Name |
5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-10(14)7-11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLINFVKGSRNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1N)N=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)





